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Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and

validation of MMV688845, a promising antimycobacterial agent. The document outlines the key

experimental evidence establishing the compound's mechanism of action, presents quantitative

data in a structured format, details the methodologies of pivotal experiments, and provides

visual representations of the scientific workflow and molecular interactions.

Executive Summary
MMV688845 is a synthetic phenylalanine amide that has demonstrated potent activity against

various Mycobacterium species, including Mycobacterium tuberculosis and the rapidly growing

nontuberculous mycobacterium, Mycobacterium abscessus.[1][2][3] Extensive research has

identified the primary molecular target of MMV688845 as the β-subunit of the DNA-directed

RNA polymerase (RpoB).[1][4] This was definitively confirmed through the generation and

analysis of spontaneous resistant mutants, which consistently harbored mutations in the rpoB

gene.[1] MMV688845 binds to a site on RpoB distinct from that of the rifamycins, a critical class

of antibiotics that also target this enzyme.[2][3][4] This lack of cross-resistance makes

MMV688845 and its analogs attractive candidates for development, particularly for treating

drug-resistant mycobacterial infections.[5] The compound exhibits bactericidal activity both in

vitro and within macrophage infection models.[1][3]
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The following tables summarize the key quantitative data for MMV688845 activity against

Mycobacterium abscessus.

Table 1: In Vitro and Intracellular Activity of MMV688845 against M. abscessus

Parameter Strain Value (μM) Notes

MIC90

Intracellular M.

abscessus (in THP-1

cells)

16

Minimum inhibitory

concentration required

to inhibit 90% of

bacterial growth inside

macrophages.[1]

MBC90
M. abscessus ATCC

19977
15 (2x MIC90)

Minimum bactericidal

concentration required

to kill 90% of bacteria

in vitro.[1][3]

MBC90

Intracellular M.

abscessus (in THP-1

cells)

≤16 (1x MIC)

Minimum bactericidal

concentration required

to kill 90% of bacteria

inside macrophages.

[3]

Table 2: Characterization of MMV688845-Resistant M. abscessus Mutants

Parameter Value Method

Frequency of Resistance 6 x 10-8 CFU-1
Selection at 50 μM

MMV688845.[1]

MIC90 in Resistant Mutants >100 μM

MIC determination by optical

density or fluorescence

measurement.[1]

Identified Mutations
P473L, G562S, L556P, V557P,

Q581R, D576Y

Whole Genome Sequencing of

the RpoB subunit.[1]
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Key Experimental Protocols
This section details the methodologies for the pivotal experiments that led to the identification

and validation of RpoB as the target of MMV688845.

Generation and Characterization of Spontaneous
Resistant Mutants
This protocol is the cornerstone of target identification, linking the compound's activity directly

to a specific gene.

Objective: To isolate and identify genetic mutations that confer resistance to MMV688845.

Methodology:

Bacterial Culture Preparation: A single colony of M. tuberculosis or M. abscessus is used to

inoculate a liquid culture (e.g., 7H9 broth supplemented with ADC) and grown to mid-log

phase.

Selection of Mutants: A high-density bacterial suspension (approximately 108 to 109

CFU/mL) is plated onto solid agar medium (e.g., 7H11) containing a selective concentration

of MMV688845. Concentrations are typically several-fold higher than the MIC (e.g., 50 μM

for M. abscessus).[1]

Incubation: Plates are incubated at 37°C for several weeks until resistant colonies appear.[6]

Verification of Resistance: Individual resistant colonies are picked and re-streaked on both

drug-free and drug-containing agar to confirm the resistance phenotype. The MIC of the

confirmed resistant mutants is then determined.

Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type parent strain

and the confirmed resistant mutants.

Whole Genome Sequencing (WGS): The genomes of the parent and mutant strains are

sequenced.
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Bioinformatic Analysis: The sequences are compared to identify single nucleotide

polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but

absent in the parent strain. In the case of MMV688845, mutations were consistently found in

the rpoB gene.[1]

Macrophage Infection Model (THP-1 Cells)
This ex vivo model assesses the efficacy of the compound against intracellular bacteria,

mimicking a key aspect of mycobacterial infection.

Objective: To determine the activity of MMV688845 against Mycobacterium residing within host

macrophages.

Methodology:

THP-1 Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-

1640 medium supplemented with 10% FBS.[7][8] To differentiate them into macrophage-like

cells, they are seeded into 12-well or 96-well plates and treated with Phorbol 12-myristate

13-acetate (PMA) at a concentration of 50-200 nM for 48-72 hours.[7][8]

Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium is prepared.

Bacterial clumps are disrupted by passing the culture through a syringe with a fine-gauge

needle or by sonication.[8][9]

Infection of Macrophages: The differentiated THP-1 cells are washed to remove PMA and

then infected with the mycobacterial suspension at a specific Multiplicity of Infection (MOI),

typically ranging from 1:1 to 10:1 (bacteria to macrophage).[7] The infection is allowed to

proceed for several hours (e.g., 3-4 hours) to allow for phagocytosis.

Removal of Extracellular Bacteria: The infected cells are washed with fresh medium,

sometimes containing a low concentration of an antibiotic like amikacin for a short period, to

kill any remaining extracellular bacteria.[8]

Compound Treatment: The infected cells are then incubated with fresh medium containing

various concentrations of MMV688845.
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Quantification of Intracellular Bacteria (CFU Enumeration): At different time points post-

infection (e.g., 0, 24, 48, 72 hours), the culture medium is removed. The macrophages are

lysed using a gentle detergent solution (e.g., 0.1% Triton X-100 or 0.05% SDS) to release

the intracellular bacteria.[7][8]

Plating and Incubation: The cell lysate is serially diluted and plated on solid agar. The plates

are incubated until colonies can be counted. The number of Colony Forming Units (CFU) is

used to determine the intracellular bacterial load and the bactericidal or bacteriostatic effect

of the compound.

In Vitro RNA Polymerase Transcription Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic

activity of its purified target.

Objective: To confirm the direct inhibition of RNA Polymerase by MMV688845 or its analogs.

Methodology:

Purification of RNA Polymerase: The RNA Polymerase holoenzyme (containing the core

enzyme α₂ββ'ω and a sigma factor, e.g., σA) is purified from Mycobacterium or expressed

recombinantly in E. coli.[1][3]

Transcription Template: A linear DNA template containing a known mycobacterial promoter

(e.g., ap3) is used.

Reaction Setup: The reaction mixture is prepared containing purified RNAP holoenzyme, the

DNA template, and transcription buffer. The compound (e.g., an analog of MMV688845 like

D-AAP1) is added at various concentrations.[2]

Initiation of Transcription: Transcription is initiated by adding a mixture of ribonucleoside

triphosphates (NTPs: ATP, GTP, CTP), including one that is radioactively or fluorescently

labeled (e.g., [α-32P]UTP).[10]

Incubation: The reaction is incubated at 37°C for a specific period to allow for RNA synthesis.
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Termination and Analysis: The reaction is stopped, and the resulting RNA transcripts are

separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

Detection and Quantification: The gel is exposed to a phosphor screen or imaged to detect

the labeled RNA products. The intensity of the full-length transcript band is quantified to

determine the level of inhibition at each compound concentration, allowing for the calculation

of an IC50 value.

Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in the target identification of

MMV688845.
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Caption: Experimental workflow for the target identification and validation of MMV688845.
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Mechanism of Action
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Caption: Mechanism of MMV688845 action on Mycobacterium RNA Polymerase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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